molecular formula C27H44O3 B6595898 Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- CAS No. 56845-87-5

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-

Cat. No.: B6595898
CAS No.: 56845-87-5
M. Wt: 416.6 g/mol
InChI Key: WVXOMPRLWLXFAP-KQOPCUSDSA-N
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Description

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is a sterol derivative with the molecular formula C27H44O3. This compound is a metabolite of cholesterol and plays a significant role in various biological processes. It is known for its involvement in the metabolism of bile acids and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- typically involves the oxidation of cholesterol. One common method is the use of cytochrome P450 enzymes, specifically CYP27A1, which catalyzes the hydroxylation of cholesterol at the 26th position . This reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired product. These methods are advantageous due to their specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with liver X receptors (LXR). It acts as a ligand for these receptors, activating them at micromolar concentrations . This activation leads to the regulation of genes involved in cholesterol homeostasis and bile acid synthesis. Additionally, the compound influences the synthesis of islet-1 positive cells and the expression of islet-1-GFP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is unique due to its specific hydroxylation pattern and its role as a ligand for liver X receptors. This distinguishes it from other sterol derivatives that may not have the same biological activity or therapeutic potential.

Properties

IUPAC Name

(2R,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOMPRLWLXFAP-KQOPCUSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267672
Record name (3β,25R)-3-Hydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3beta-Hydroxy-5-cholestenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56845-87-5
Record name (3β,25R)-3-Hydroxycholest-5-en-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56845-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,25R)-3-Hydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3beta-Hydroxy-5-cholestenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
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Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
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Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
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Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
Reactant of Route 6
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-

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